molecular formula C18H18N4O2S B11483677 6-(furan-2-ylmethyl)-1-(3-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-(furan-2-ylmethyl)-1-(3-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11483677
M. Wt: 354.4 g/mol
InChI Key: RKWHUERSIPEWHD-UHFFFAOYSA-N
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Description

6-(furan-2-ylmethyl)-1-(3-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a methylphenyl group, and a tetrahydropyrimido[4,5-d]pyrimidinone core

Preparation Methods

The synthesis of 6-(furan-2-ylmethyl)-1-(3-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring to the pyrimidine core: This step may involve nucleophilic substitution reactions.

    Introduction of the methylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.

    Formation of the sulfanyl group: This step may involve thiolation reactions using reagents such as thiols or disulfides.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

6-(furan-2-ylmethyl)-1-(3-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The furan ring and the pyrimidine core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

6-(furan-2-ylmethyl)-1-(3-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential pharmacological properties could be explored for the development of new drugs, particularly in the areas of anti-cancer or anti-inflammatory research.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-(furan-2-ylmethyl)-1-(3-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 6-(furan-2-ylmethyl)-1-(3-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one include other pyrimidine derivatives and furan-containing compounds. Some examples are:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

6-(furan-2-ylmethyl)-1-(3-methylphenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C18H18N4O2S/c1-12-4-2-5-13(8-12)22-16-15(17(23)20-18(22)25)10-21(11-19-16)9-14-6-3-7-24-14/h2-8,19H,9-11H2,1H3,(H,20,23,25)

InChI Key

RKWHUERSIPEWHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(CN(CN3)CC4=CC=CO4)C(=O)NC2=S

Origin of Product

United States

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